Bromobenzarone
Overview
Description
Bromobenzarone is a compound with the molecular formula C17H13BrO3 . It is an important fine organic chemical product, generally used in the synthesis of flame retardants, and can also be used as a solvent, analytical reagent, and intermediate synthesis of pharmaceuticals and pesticides .
Molecular Structure Analysis
The molecular weight of Bromobenzarone is 345.2 g/mol . The IUPAC name for Bromobenzarone is (3-bromo-4-hydroxyphenyl)- (2-ethyl-1-benzofuran-3-yl)methanone .
Chemical Reactions Analysis
Benzbromarone, a compound related to Bromobenzarone, is known to be metabolized predominantly by cytochrome P450(CYP)2C9 . The plasma concentrations of the parent compound in one subject exceeded those of the rest of the group, possibly indicating genetic differences in drug metabolism .
Physical And Chemical Properties Analysis
Bromobenzarone has a molecular weight of 345.2 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its exact mass and monoisotopic mass are both 344.00481 g/mol .
Scientific Research Applications
Uricosuric Drug Metabolism : Benzbromarone, a uricosuric drug, is metabolized without significant formation of Bromobenzarone as a major metabolite. Instead, hydroxylation is the primary metabolic pathway, forming compounds like monohydroxylated benzbromarone. This finding is important for understanding the drug's pharmacokinetics and safety profile (Walter‐Sack et al., 1988).
Genetic Polymorphism in Drug Metabolism : A study on benzbromarone elimination from plasma suggested genetic differences in drug metabolism. This is significant for personalized medicine and understanding individual responses to uricosuric drugs (Gresser et al., 1991).
Liver Toxicity Mechanism : Bromobenzene, a compound related to Bromobenzarone, has been used to study liver necrosis mechanisms. It's metabolized into chemically active intermediates that bind covalently at necrosis sites, providing insights into hepatotoxic effects of halogenated aromatic hydrocarbons (Brodie et al., 1971).
Identification of New Metabolites : Research has identified new metabolites of benzbromarone, such as 1'-hydroxy-benzbromarone, which was not previously detected. This discovery is crucial for understanding the drug's complete metabolic profile and potential side effects (de Vries et al., 1989).
Toxicology Studies : Bromobenzene, structurally similar to Bromobenzarone, has been extensively studied for its metabolism and toxicity. These studies have provided significant insights into the metabolic activation and detoxification processes, crucial for understanding chemical-induced toxicities (Lau & Monks, 1988).
Nephroprotective Studies : The nephroprotective properties of Triphala against bromobenzene-induced nephrotoxicity have been investigated. This research contributes to understanding natural remedies' potential in mitigating drug-induced kidney damage (Baskaran et al., 2015).
Biotransformation in Hepatocytes : Bromobenzene's biotransformation by hepatocytes to reactive metabolites has been studied, providing insights into the mechanisms of liver damage and the role of metabolic activation (Thor et al., 1981).
Pharmacokinetics of Benzbromarone : Research on the pharmacokinetics of benzbromarone, which includes the study of Bromobenzarone, has indicated the possibility of a biliary-intestinal-biliary recirculation and potential familial disorder in the drug's metabolism (Gresser et al., 1991).
properties
IUPAC Name |
(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZXBNDIHSUZDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80915345 | |
Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-hydroxyphenyl)(2-ethylbenzofuran-3-yl)methanone | |
CAS RN |
94729-09-6 | |
Record name | Bromobenzarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094729096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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